Di-Fmoc-L-homocystine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

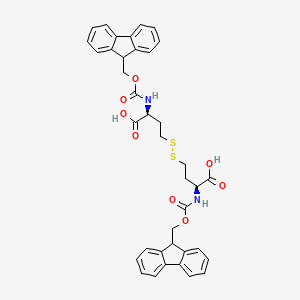

Di-Fmoc-L-homocystine is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids. It is a derivative of L-homocystine, where two Fmoc groups are attached to the amino groups. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-L-homocystine typically involves the protection of the amino groups of L-homocystine with Fmoc groups. This can be achieved by reacting L-homocystine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure complete protection of the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Di-Fmoc-L-homocystine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents like piperidine.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.

Major Products Formed

The major products formed from these reactions include deprotected L-homocystine and peptide chains where this compound has been incorporated.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Di-Fmoc-L-homocystine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for the synthesis of peptides, allowing for the selective deprotection of amino acids during the assembly process.

Key Benefits:

- Enhanced Stability : The Fmoc group provides stability during synthesis, enabling more complex peptide sequences to be constructed without degradation.

- Facilitated Coupling Reactions : this compound can be easily coupled with other amino acids, enhancing the efficiency of peptide formation.

- Reduced Racemization : The use of this compound minimizes racemization, which is critical when synthesizing peptides that require specific stereochemistry.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in designing inhibitors for various biological targets.

Case Studies:

- Histone Methyltransferase Inhibition : Research has indicated that compounds derived from homocystine can inhibit histone methyltransferases, which are critical in regulating gene expression. This compound's structure allows it to interact with these enzymes effectively, providing a pathway for developing new cancer therapies .

- Antioxidant Properties : Studies have shown that homocystine derivatives exhibit antioxidant activities, suggesting potential applications in treating oxidative stress-related diseases .

Biochemical Research

This compound serves as a valuable tool in biochemical studies aimed at understanding protein interactions and modifications.

Research Applications:

- Studying Protein Folding : The incorporation of this compound into peptide sequences allows researchers to investigate how specific residues influence protein folding and stability.

- Mechanistic Studies : It can be used to elucidate the mechanisms of enzymatic reactions involving homocysteine and related compounds, contributing to our understanding of metabolic pathways .

Summary Table of Applications

| Application Area | Description | Key Advantages |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Stability, reduced racemization |

| Drug Development | Potential inhibitor for histone methyltransferases | Targeting gene regulation |

| Biochemical Research | Investigating protein interactions and folding | Insights into metabolic pathways |

Mecanismo De Acción

The mechanism of action of Di-Fmoc-L-homocystine involves its ability to protect amino groups during peptide synthesis. The Fmoc groups provide stability to the amino acids, preventing unwanted side reactions. The compound exerts its effects through the formation of stable peptide bonds, facilitated by the protection and subsequent deprotection of the amino groups .

Comparación Con Compuestos Similares

Similar Compounds

Di-Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-homocysteine: A mono-Fmoc-protected derivative of L-homocysteine.

Uniqueness

Di-Fmoc-L-homocystine is unique due to its dual Fmoc protection, which provides enhanced stability and control during peptide synthesis. This dual protection allows for more precise and efficient synthesis of complex peptides compared to mono-Fmoc-protected compounds .

Propiedades

IUPAC Name |

(2S)-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36N2O8S2/c41-35(42)33(39-37(45)47-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-49-50-20-18-34(36(43)44)40-38(46)48-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,39,45)(H,40,46)(H,41,42)(H,43,44)/t33-,34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFXZAOAWVFTCF-HEVIKAOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.